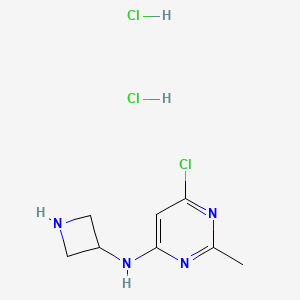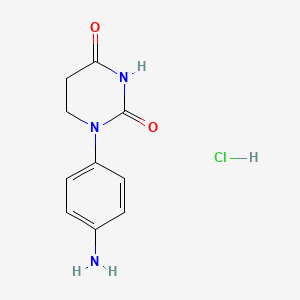
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with an azetidine group, a chlorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the azetidine group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can optimize the process, reducing waste and improving yield. Industrial methods also focus on cost-effective and scalable approaches to meet the demand for this compound in various applications .
化学反応の分析
Types of Reactions
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in developing new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The azetidine group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
類似化合物との比較
Similar Compounds
- N-(azetidin-3-yl)pyrazin-2-amine dihydrochloride
- N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride
- N-(azetidin-3-yl)pyridin-2-amine dihydrochloride
Uniqueness
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine dihydrochloride is unique due to the presence of the chlorine and methyl groups on the pyrimidine ring. These substitutions can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it distinct from other similar compounds .
特性
分子式 |
C8H13Cl3N4 |
|---|---|
分子量 |
271.6 g/mol |
IUPAC名 |
N-(azetidin-3-yl)-6-chloro-2-methylpyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H11ClN4.2ClH/c1-5-11-7(9)2-8(12-5)13-6-3-10-4-6;;/h2,6,10H,3-4H2,1H3,(H,11,12,13);2*1H |
InChIキー |
SZRAIVOCHXJBOC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)Cl)NC2CNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)

![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)

![1-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13470279.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)


![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)

![Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13470329.png)
